molecular formula C8H5BrFNO B8180344 2-Bromo-4-fluoro-5-methoxybenzonitrile

2-Bromo-4-fluoro-5-methoxybenzonitrile

Cat. No.: B8180344
M. Wt: 230.03 g/mol
InChI Key: WENXFQWHQDBNGL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methoxybenzonitrile: is an organic compound with the molecular formula C8H5BrFNO. It is a derivative of benzonitrile, featuring bromine, fluorine, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-methoxybenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 4-fluoro-5-methoxybenzonitrile using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-5-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Coupling Reactions: Biaryl compounds with extended aromatic systems.

    Reduction Reactions: Primary amines derived from the nitrile group.

Scientific Research Applications

2-Bromo-4-fluoro-5-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a precursor for drug development and medicinal chemistry studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-methoxybenzonitrile depends on the specific reactions it undergoes. In coupling reactions, the compound acts as an electrophile, where the bromine atom is replaced by a nucleophile under the influence of a palladium catalyst. The nitrile group can interact with various nucleophiles, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-5-methylbenzonitrile
  • 4-Bromo-2-fluoro-5-methoxybenzonitrile
  • 5-Bromo-2-fluorobenzonitrile

Comparison: 2-Bromo-4-fluoro-5-methoxybenzonitrile is unique due to the presence of both bromine and fluorine atoms along with a methoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-4-fluoro-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENXFQWHQDBNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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